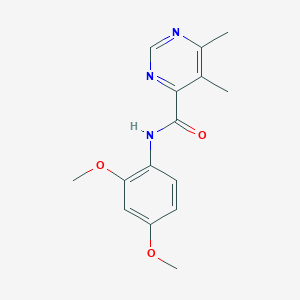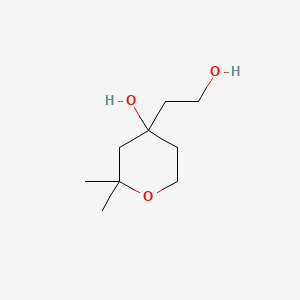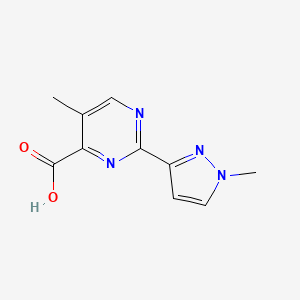
N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a pyrimidine derivative that has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
DMPP acts as an inhibitor of various enzymes, including dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides, and acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. DMPP has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are implicated in the development of neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
DMPP has been shown to have various biochemical and physiological effects, including reducing the activity of dihydroorotate dehydrogenase, inhibiting the breakdown of acetylcholine in the nervous system, and reducing the aggregation of amyloid-beta and alpha-synuclein proteins. DMPP has also been shown to reduce nitrogen losses from fertilizers and improve crop yield in agriculture.
Avantages Et Limitations Des Expériences En Laboratoire
DMPP has several advantages for lab experiments, including its ability to inhibit various enzymes and reduce nitrogen losses from fertilizers. However, DMPP also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Orientations Futures
There are several future directions for research on DMPP, including further studies on its potential applications in medicine, agriculture, and material science. In medicine, future research could focus on the development of DMPP derivatives with improved anticancer and neuroprotective properties. In agriculture, future research could focus on the optimization of DMPP application rates and timing to maximize crop yield and reduce nitrogen losses. In material science, future research could focus on the development of new metal-organic frameworks using DMPP as a building block and their potential applications in gas storage and separation. Overall, DMPP has shown great potential for various applications, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
DMPP can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzaldehyde with 5,6-dimethyluracil in the presence of acetic anhydride and a catalytic amount of sulfuric acid. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with 5,6-dimethyluracil in the presence of ammonium acetate and a catalytic amount of acetic acid. The resulting DMPP can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
DMPP has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMPP has been shown to have anticancer properties by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the synthesis of pyrimidine nucleotides. DMPP has also been studied as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases, due to its ability to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins. In agriculture, DMPP has been used as a nitrification inhibitor to reduce nitrogen losses from fertilizers and improve crop yield. In material science, DMPP has been used as a building block for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-9-10(2)16-8-17-14(9)15(19)18-12-6-5-11(20-3)7-13(12)21-4/h5-8H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDENONUWYCIUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethoxyphenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2429472.png)
![2-(4-chlorophenyl)-6-nitro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2429473.png)

![Ethyl 4-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoyl]piperazine-1-carboxylate](/img/structure/B2429477.png)

![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-benzylacetamide](/img/structure/B2429482.png)

![N~6~-(3-ethoxypropyl)-N~4~,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2429487.png)
![1-(3-Methoxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2429488.png)
![N-(3-bromophenyl)-1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2429489.png)

